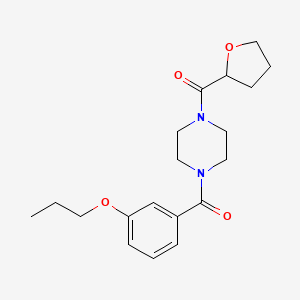
1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
Vue d'ensemble
Description
1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as PFB-TFP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PFB-TFP is a piperazine derivative that has been extensively studied for its ability to modulate the activity of certain receptors in the brain and peripheral tissues.
Mécanisme D'action
The mechanism of action of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves its ability to bind to certain receptors in the brain and peripheral tissues. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as cell survival, proliferation, and differentiation. Binding of this compound to the sigma-1 receptor has been shown to modulate the activity of various signaling pathways, which may have a beneficial effect on neurological disorders and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. In animal studies, this compound has been shown to improve cognitive function and motor coordination in models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments is its high selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation without the interference of other receptors. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. One limitation of using this compound is its limited solubility in water, which may affect its bioavailability in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of research is in the development of this compound analogs that may have improved potency and selectivity for the sigma-1 receptor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of neurological disorders and cancer.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis of this compound involves the reaction of 1-(3-propoxybenzoyl)piperazine with tetrahydro-2-furancarboxylic acid chloride in the presence of a base. This compound has been extensively studied for its ability to modulate the activity of certain receptors in the brain and peripheral tissues. Its mechanism of action involves binding to the sigma-1 receptor, which may have a beneficial effect on neurological disorders and cancer. This compound has various biochemical and physiological effects, and has advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the development of this compound analogs, further studies on its mechanism of action, and clinical trials to determine its safety and efficacy in humans.
Applications De Recherche Scientifique
1-(3-propoxybenzoyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to modulate the activity of certain receptors in the brain, which may have a beneficial effect on these disorders. Additionally, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
oxolan-2-yl-[4-(3-propoxybenzoyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-2-12-24-16-6-3-5-15(14-16)18(22)20-8-10-21(11-9-20)19(23)17-7-4-13-25-17/h3,5-6,14,17H,2,4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHLBRPPZCAHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179562.png)
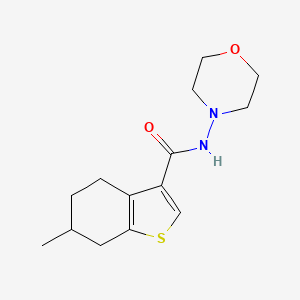
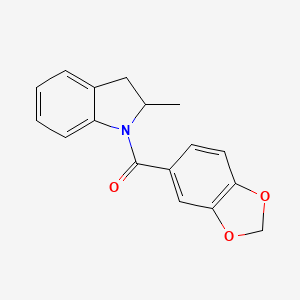
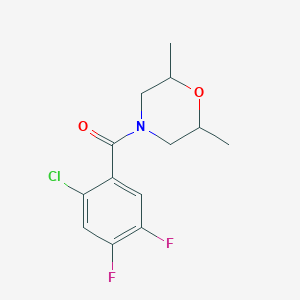
![ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4179613.png)
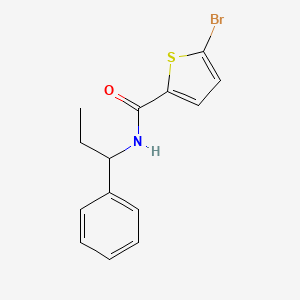
![3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179621.png)
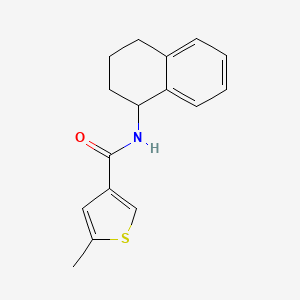
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B4179631.png)

![1-{4-[4-(3,4,5-triethoxybenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4179651.png)
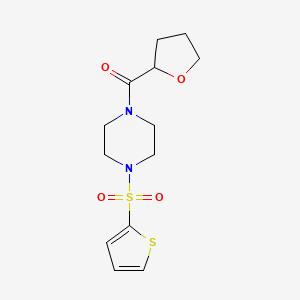
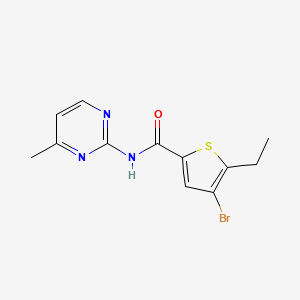
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B4179667.png)